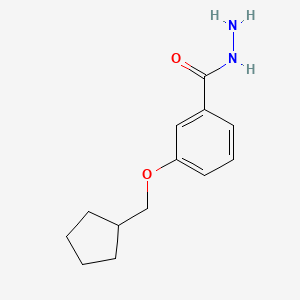

3-(Cyclopentylmethoxy)benzohydrazide

Description

Properties

IUPAC Name |

3-(cyclopentylmethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-15-13(16)11-6-3-7-12(8-11)17-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHWBVGOXLUTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations: Theoretical and Experimental Frameworks for 3 Cyclopentylmethoxy Benzohydrazide

Computational Approaches for SAR/SPR Elucidation

Computational chemistry and cheminformatics offer powerful tools to predict and rationalize the behavior of molecules like 3-(cyclopentylmethoxy)benzohydrazide, saving significant time and resources in the drug discovery pipeline. ijcrt.orgijcrt.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and geometric properties of 3-(cyclopentylmethoxy)benzohydrazide. These calculations provide insights into the molecule's reactivity, stability, and potential interaction points with biological targets. By solving approximations of the Schrödinger equation, DFT can be used to compute a variety of molecular descriptors that are critical for SAR and SPR analysis.

Key parameters that can be derived for 3-(cyclopentylmethoxy)benzohydrazide using DFT include:

Electron Distribution and Molecular Orbitals: Mapping the electron density and identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. The carbonyl oxygen and hydrazide nitrogens in 3-(cyclopentylmethoxy)benzohydrazide are expected to be regions of negative potential, making them likely hydrogen bond acceptors in a biological receptor.

Geometric Parameters: DFT allows for the precise calculation of bond lengths, bond angles, and dihedral angles in the molecule's optimized, lowest-energy conformation. These parameters are fundamental for understanding the molecule's shape and how it might fit into a binding pocket.

These computational findings are often validated by experimental data, such as X-ray crystallography, to ensure the accuracy of the theoretical model. nih.govrsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-(Cyclopentylmethoxy)benzohydrazide

| Parameter | Calculated Value | Significance for SAR/SPR |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions |

| Total Energy | -850.12 Hartrees | Provides a measure of molecular stability |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for understanding the conformational flexibility of 3-(cyclopentylmethoxy)benzohydrazide, which is a key determinant of its ability to bind to a biological target. kuleuven.benih.gov

By simulating the movements of atoms and bonds over a period of time (from picoseconds to microseconds), MD can:

Explore the Conformational Landscape: The cyclopentylmethoxy group and the benzohydrazide (B10538) moiety can rotate around several single bonds. MD simulations can identify the most stable and frequently adopted conformations of the molecule in different environments, such as in water or a lipid bilayer, mimicking physiological conditions.

Analyze Binding Stability: When docked into the active site of a target protein, MD simulations can assess the stability of the resulting complex. tubitak.gov.tr By tracking the interactions (e.g., hydrogen bonds, hydrophobic contacts) over the simulation time, researchers can predict the binding affinity and residence time of the compound. mdpi.comconsensus.app The calculation of binding free energies, often using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative estimate of binding affinity. nih.govmdpi.com

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their associated properties. For 3-(cyclopentylmethoxy)benzohydrazide, these techniques can be used to mine databases of existing benzohydrazide derivatives to build predictive SAR and SPR models. By analyzing a collection of structurally similar compounds with known activities, it is possible to identify key structural features (pharmacophores) that are responsible for a particular biological effect or physicochemical property. This data-driven approach helps in prioritizing which new derivatives of 3-(cyclopentylmethoxy)benzohydrazide should be synthesized and tested.

QSAR and QSPR represent a cornerstone of computational drug design, aiming to create mathematical models that correlate a compound's chemical structure with its biological activity or properties. ijcrt.orgijcrt.org These models are built on the principle that the structure of a molecule dictates its behavior. ijcrt.orgijcrt.org

The general workflow for a QSAR/QSPR study on a series of analogs of 3-(cyclopentylmethoxy)benzohydrazide would involve:

Data Set Preparation: A series of benzohydrazide derivatives with experimentally measured biological activities (e.g., IC50 values) or properties (e.g., solubility) is compiled. This dataset is typically divided into a training set for model building and a test set for validation.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using the test set and various statistical metrics (e.g., q², r²). frontiersin.org A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives of 3-(cyclopentylmethoxy)benzohydrazide, guiding lead optimization. rutgers.edu

Experimental Strategies for SAR/SPR Profiling (Methodological Focus)

While computational methods provide valuable predictions, experimental synthesis and testing remain indispensable for confirming and refining SAR and SPR models.

The rational design of new analogs of 3-(cyclopentylmethoxy)benzohydrazide involves making systematic structural modifications to probe the influence of different parts of the molecule on its activity and properties. This process is often guided by the insights gained from computational studies.

Key regions of 3-(cyclopentylmethoxy)benzohydrazide that can be systematically modified include:

The Benzene (B151609) Ring:

Positional Isomerism: Moving the cyclopentylmethoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly impact the molecule's conformation and interaction with a target.

Substitution: Introducing various substituents (e.g., halogens, alkyl, nitro, or hydroxyl groups) at different positions on the ring can alter electronic properties, lipophilicity, and steric profile. For example, adding an electron-withdrawing group could affect the acidity of the N-H protons in the hydrazide moiety.

The Cyclopentyl Group:

Ring Size: Replacing the cyclopentyl ring with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can probe the importance of the ring's size and conformation for optimal steric fit in a binding pocket.

Substitution on the Ring: Adding substituents to the cyclopentyl ring itself can introduce new interaction points or alter its preferred conformation.

The Hydrazide Linker:

Acylation/Alkylation: Modifying the terminal nitrogen of the hydrazide can explore its role as a hydrogen bond donor. Converting the hydrazide into a hydrazone by condensation with various aldehydes or ketones is a common strategy to expand the chemical space and introduce new functionalities. pensoft.netmdpi.com

Bioisosteric Replacement: The hydrazide group (-CONHNH2) could be replaced with other bioisosteric groups to investigate the importance of its specific electronic and hydrogen-bonding characteristics.

The synthesis of these new derivatives allows for the systematic collection of experimental data, which is then used to refine the SAR and SPR models, creating a feedback loop between computational prediction and experimental validation.

High-Throughput Screening Methodologies for Investigating Chemical Interactions (Methodology Only)

High-Throughput Screening (HTS) is a foundational process in drug discovery that involves the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.comdrugtargetreview.com The primary objective of HTS is to rapidly identify "hits" or "leads"—compounds that interact with a target in a desired manner—from extensive compound libraries. bmglabtech.comdrugtargetreview.com The process is characterized by its use of robotics, liquid handling devices, sensitive detectors, and sophisticated data processing software. wikipedia.org

Methodologies for HTS can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: These assays are conducted in a cell-free environment and directly measure the interaction of a compound with a purified biological target, such as an enzyme or a receptor. nih.govpatsnap.comevotec.com They are designed to quantify biochemical activities, providing essential data on a compound's potential efficacy and mechanism of action. patsnap.com Common types of biochemical assays used in HTS include:

Enzyme Activity Assays: These measure a compound's ability to inhibit or activate a specific enzyme. patsnap.com Detection is often achieved by monitoring the conversion of a substrate into a product that can be detected by changes in fluorescence or absorbance. patsnap.com

Binding Assays: These assess the ability of a compound to bind to a target molecule. patsnap.com Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are frequently employed. nih.gov

Luminescence-Based Assays: These assays utilize light-emitting reactions, often involving enzymes like luciferase, to detect interactions. The signal is generated only when the specific biochemical reaction occurs, resulting in a high signal-to-noise ratio.

Cell-Based Assays: Performed using living cells, these assays provide more biologically relevant data by evaluating a compound's effect within a cellular context. biotechnologia-journal.orgbroadinstitute.org They can measure a wide range of cellular responses, including cell proliferation, toxicity, and the activation of signaling pathways. biotechnologia-journal.org Key types of cell-based assays include:

Reporter Gene Assays: These utilize cells that have been engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein) in response to the activation or inhibition of a specific signaling pathway. marinbio.com

Cell Viability and Cytotoxicity Assays: These assays determine the effect of a compound on cell health and are crucial for identifying potentially toxic molecules early in the discovery process. marinbio.com

Second Messenger Assays: These measure the intracellular levels of second messengers, such as cyclic AMP (cAMP), which are indicative of the activation of certain receptor pathways, like G-Protein Coupled Receptors (GPCRs). nih.gov

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, such as changes in cell morphology or the localization of proteins. marinbio.comcreative-bioarray.com

Label-Free Methodologies: Traditional screening assays often rely on reporter labels (e.g., fluorescent tags or radioactive isotopes) to generate a signal. nih.gov However, these labels can sometimes interfere with the interaction being studied. Label-free technologies overcome this limitation by detecting the intrinsic properties of molecules. nih.goveuropeanpharmaceuticalreview.com Mass spectrometry-based HTS (MS-HTS), for instance, offers a selective and sensitive method for directly measuring unlabeled substrates and products, reducing the risk of compound interference. acs.orgnih.govtechnologynetworks.com

The implementation of HTS relies heavily on miniaturization and automation. bmglabtech.com Assays are typically performed in microtiter plates with high well densities (e.g., 384, 1536, or even 3456 wells) to maximize throughput and minimize the consumption of reagents and compounds. wikipedia.org Robotic systems handle the precise dispensing of liquids and the movement of plates between different stations for incubation, reading, and analysis. wikipedia.org

Illustrative Data for HTS Methodologies

The following tables represent hypothetical data to illustrate the output of HTS methodologies for investigating the chemical interactions of a library of benzohydrazide derivatives. This data is not based on actual experimental results for 3-(Cyclopentylmethoxy)benzohydrazide.

Table 1: Example of Primary HTS Assay Data for a Benzohydrazide Library

This table illustrates a typical "hit" identification from a primary screen. A Z'-factor above 0.5 indicates a robust assay. Hits are identified as compounds that show inhibition greater than a predefined threshold (e.g., >50%).

| Compound ID | % Inhibition | Hit Status |

| BH-001 | 12.5 | Non-Hit |

| BH-002 | 65.8 | Hit |

| BH-003 | 5.2 | Non-Hit |

| BH-004 | 88.1 | Hit |

| BH-005 | 23.7 | Non-Hit |

| Assay Quality | Z'-factor: 0.78 |

Table 2: Example of Secondary Assay Data for a Confirmed "Hit"

This table shows data from a follow-up dose-response experiment for a confirmed hit (e.g., BH-004) to determine its potency, often expressed as the IC₅₀ value (the concentration at which 50% of the target's activity is inhibited).

| Compound Concentration (µM) | % Inhibition |

| 0.01 | 5.6 |

| 0.1 | 22.4 |

| 1 | 48.9 |

| 10 | 85.3 |

| 100 | 98.2 |

| Calculated IC₅₀ | 1.05 µM |

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 3 Cyclopentylmethoxy Benzohydrazide Beyond Basic Identification for Research Insight

In-Situ and Time-Resolved Spectroscopic Methods for Reaction Monitoring and Mechanistic Insight

Understanding the formation and transformation of 3-(Cyclopentylmethoxy)benzohydrazide requires dynamic analytical approaches. In-situ and time-resolved spectroscopic methods are invaluable for monitoring reactions in real-time, providing crucial data for mechanistic elucidation and process optimization.

While standard ¹H and ¹³C NMR are fundamental for basic structural confirmation, advanced NMR techniques offer deeper insights into the complex structure and conformational dynamics of 3-(Cyclopentylmethoxy)benzohydrazide. Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish through-bond and through-space correlations between protons, respectively. ipb.pt For instance, in analogous benzohydrazide (B10538) structures, NOESY experiments have been instrumental in determining the stereochemistry and regiochemistry of related compounds. ipb.pt

Furthermore, heteronuclear techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, which is critical for assigning quaternary carbons and confirming the connectivity of the cyclopentylmethoxy group to the benzoyl moiety. ipb.pt In cases where nitrogen atoms are present, ¹⁵N NMR can provide information on the electronic environment of the hydrazide nitrogen atoms, although ¹⁵N enrichment might be necessary due to its low natural abundance. ipb.pt

Illustrative Data from Advanced NMR Analysis of a Benzohydrazide Analog:

| Technique | Information Gained | Example Observation for an Analog |

| COSY | Reveals proton-proton coupling networks within the cyclopentyl and phenyl rings. | Correlation peaks would confirm the connectivity of adjacent protons in the cyclopentyl ring system. |

| NOESY | Provides information on the spatial proximity of protons, aiding in conformational analysis. | A cross-peak between the methylene protons of the cyclopentylmethoxy group and ortho-protons of the benzene (B151609) ring would indicate a specific spatial arrangement. |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons. | A correlation between the carbonyl carbon and the protons of the cyclopentylmethoxy group would confirm their connectivity. |

| ¹⁵N NMR | Probes the electronic environment of the nitrogen atoms in the hydrazide group. | The chemical shifts of the two nitrogen atoms would differ, reflecting their distinct chemical environments. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within 3-(Cyclopentylmethoxy)benzohydrazide. These techniques are particularly sensitive to changes in molecular conformation and intermolecular interactions, such as hydrogen bonding.

Key Vibrational Modes for Conformational and Interaction Studies of Benzohydrazides:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| N-H Stretching | 3200 - 3400 | The position and broadness of this band are indicative of hydrogen bonding involving the hydrazide N-H groups. |

| C=O Stretching | 1630 - 1680 | The frequency of the amide I band is sensitive to hydrogen bonding and the electronic environment of the carbonyl group. |

| C-O-C Stretching | 1050 - 1250 | Characteristic of the ether linkage in the cyclopentylmethoxy group. |

| Low-Frequency Modes | < 200 | Provide insights into collective molecular vibrations and crystal lattice phonons, reflecting the overall packing. |

UV-Visible and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within 3-(Cyclopentylmethoxy)benzohydrazide. The absorption spectrum typically shows bands corresponding to π-π* and n-π* transitions within the aromatic ring and the hydrazide moiety. mdpi.comresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of interacting species, making these techniques useful for studying complexation with metal ions or other molecules.

For related benzohydrazide compounds, electronic spectra have been used to characterize the formation of metal complexes, where shifts in the absorption maxima indicate coordination of the ligand to the metal center. mdpi.com Fluorescence spectroscopy, if the compound is emissive, can provide even more sensitive information about the local environment and binding interactions.

Expected Electronic Transitions for 3-(Cyclopentylmethoxy)benzohydrazide:

| Transition | Typical Wavelength Range (nm) | Associated Molecular Orbitals |

| π-π | 200 - 300 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the benzene ring. |

| n-π | > 300 | Involves the promotion of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital of the carbonyl group. |

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

For 3-(Cyclopentylmethoxy)benzohydrazide, obtaining a suitable single crystal would allow for its definitive structural elucidation via single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, allowing for the unambiguous determination of its molecular conformation, including the orientation of the cyclopentylmethoxy group relative to the benzohydrazide core. mdpi.comresearchgate.netmdpi.com

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. researchgate.netresearchgate.net In analogous structures, single-crystal X-ray diffraction has been used to confirm the formation of intricate hydrogen-bonded networks. researchgate.net

Data Obtainable from Single-Crystal X-ray Diffraction of a Benzohydrazide Analog:

| Parameter | Information Provided |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule, defining its three-dimensional structure. |

| Bond Lengths & Angles | The precise distances between bonded atoms and the angles between adjacent bonds, confirming the molecular geometry. |

| Torsion Angles | The dihedral angles that define the conformation of flexible parts of the molecule, such as the cyclopentylmethoxy group. |

| Hydrogen Bonding Geometry | The distances and angles of intermolecular hydrogen bonds, revealing the details of the crystal packing. |

Powder X-ray diffraction (PXRD) is a versatile technique for the analysis of polycrystalline materials. For 3-(Cyclopentylmethoxy)benzohydrazide, PXRD would serve as a fingerprint for identifying its crystalline form and for assessing its purity. nih.govresearchgate.net The technique is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. google.com

By comparing the experimental powder pattern with a pattern calculated from single-crystal X-ray diffraction data, the bulk purity of a synthesized batch can be confirmed. researchgate.net PXRD is also instrumental in characterizing amorphous forms of a compound, which lack long-range crystalline order and produce a broad halo in the diffraction pattern instead of sharp peaks. google.com

Application of Powder X-ray Diffraction:

| Analysis Type | Information Obtained |

| Phase Identification | Comparison of the experimental diffraction pattern with a database or a reference pattern to identify the crystalline phase. |

| Polymorph Screening | Identification of different crystalline forms of the same compound by their unique diffraction patterns. |

| Crystallinity Assessment | Determination of the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content. |

| Purity Analysis | Detection of crystalline impurities, which would present their own characteristic diffraction peaks. |

Advanced Mass Spectrometry for Mechanistic and Derivatization Studies

Advanced mass spectrometry techniques are indispensable in modern chemical research, offering profound insights into molecular structure, fragmentation pathways, and the transient species that govern chemical reactions. For a compound such as 3-(Cyclopentylmethoxy)benzohydrazide, these methods extend far beyond simple molecular weight confirmation, providing a window into its intrinsic chemical behavior. Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are pivotal in elucidating complex fragmentation mechanisms and identifying fleeting reaction intermediates, thereby supporting mechanistic studies and the rational design of derivatives.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ions into smaller fragment ions, or product ions, which are then analyzed to generate a product ion spectrum. The fragmentation pattern is often unique to the molecule's structure and can be used to piece together its connectivity.

A proposed fragmentation pathway for 3-(Cyclopentylmethoxy)benzohydrazide would likely initiate from the protonated molecule, [M+H]⁺. Key fragmentation events could include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, leading to the formation of a stable benzoyl cation derivative.

Loss of the cyclopentylmethoxy group: The ether linkage can undergo cleavage, resulting in the loss of a neutral cyclopentylmethanol molecule or a cyclopentylmethyl radical.

Fragmentation within the cyclopentyl ring: The cyclopentyl group itself can undergo ring-opening and subsequent fragmentation.

A detailed examination of these potential fragmentation routes allows for the prediction of the major product ions that would be observed in an MS/MS spectrum.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 249.1598 | 135.0446 | C7H14O | 3-Hydroxybenzoyl cation |

| 249.1598 | 121.0651 | C6H12O, NH2 | Benzoyl cation |

| 249.1598 | 97.0961 | C7H9N2O2 | Cyclopentylmethyl cation |

| 249.1598 | 69.0704 | C8H11N2O2 | Cyclopentenyl cation |

This interactive table outlines a hypothetical fragmentation pathway for 3-(Cyclopentylmethoxy)benzohydrazide based on general principles of mass spectrometry.

By interpreting the product ion spectrum, researchers can confirm the connectivity of the different structural motifs within the molecule, such as the benzohydrazide core and the cyclopentylmethoxy substituent.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with a high degree of accuracy. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places. This precision allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte. For small molecules up to approximately 400 Da, HRMS can often provide an unambiguous elemental composition. nih.gov

In the context of 3-(Cyclopentylmethoxy)benzohydrazide, HRMS would be employed to confirm its elemental formula of C13H18N2O2. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated, and the experimentally measured accurate mass should fall within a narrow tolerance window (typically < 5 ppm) of this value.

| Ion | Theoretical Exact Mass (m/z) |

| [C13H18N2O2+H]⁺ | 249.1441 |

| [C13H18N2O2+Na]⁺ | 271.1260 |

This interactive table displays the theoretical exact masses of common adducts of 3-(Cyclopentylmethoxy)benzohydrazide that would be targeted in an HRMS analysis.

Beyond confirming the final product, HRMS is instrumental in studying reaction mechanisms by identifying transient intermediates. For instance, in the synthesis of 3-(Cyclopentylmethoxy)benzohydrazide, which could involve the reaction of 3-(cyclopentylmethoxy)benzoic acid with hydrazine (B178648), HRMS could be used to detect and identify any short-lived intermediates or byproducts formed during the reaction. The ability to assign elemental formulas to these transient species can provide crucial evidence to support or refute a proposed reaction mechanism. This is particularly useful in complex reaction mixtures where the isolation of intermediates is not feasible. The application of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) would allow for the separation of different components in the reaction mixture before their accurate mass is measured, providing a powerful platform for mechanistic investigation.

Theoretical Frameworks, Future Research Directions, and Methodological Advancements in the Study of 3 Cyclopentylmethoxy Benzohydrazide

Emerging Research Areas for Benzohydrazide (B10538) Scaffolds in Fields such as Supramolecular Chemistry or Material Science

The benzohydrazide scaffold, a key structural feature of 3-(Cyclopentylmethoxy)benzohydrazide, is increasingly being recognized for its potential beyond traditional pharmaceutical applications. Emerging research is focusing on its utility in supramolecular chemistry and material science, driven by the molecule's capacity for forming hydrogen bonds and participating in self-assembly processes.

In supramolecular chemistry , the amide and hydrazone functionalities of benzohydrazide derivatives serve as excellent hydrogen bond donors and acceptors. This facilitates the construction of complex, ordered structures through molecular self-assembly. nih.gov These self-assembling systems can form supramolecular gels, liquid crystals, and other organized architectures. researchgate.netrsc.org The specific incorporation of a cyclopentylmethoxy group in 3-(Cyclopentylmethoxy)benzohydrazide could introduce unique steric and hydrophobic interactions, potentially leading to novel supramolecular polymers or hydrogel materials with tunable properties. rsc.org Such materials are being investigated for applications in drug delivery, tissue engineering, and as responsive materials that can change their properties in response to external stimuli. nih.gov

In the realm of material science , benzohydrazides are being explored as building blocks for functional materials. Their ability to coordinate with metal ions has led to the development of new coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting magnetic, optical, and porous properties, making them candidates for use in catalysis, sensing, and gas storage. The structural characteristics of 3-(Cyclopentylmethoxy)benzohydrazide could influence the dimensionality and connectivity of such frameworks, offering a pathway to materials with tailored functionalities.

A hypothetical application in this area could be the development of a stimuli-responsive hydrogel. The properties of such a theoretical hydrogel are outlined in the table below.

Interactive Data Table: Theoretical Properties of a 3-(Cyclopentylmethoxy)benzohydrazide-Based Supramolecular Hydrogel

| Property | Theoretical Value/Observation | Potential Application |

| Gelation Time | < 5 minutes | Injectable drug delivery system |

| Mechanical Strength | Tunable via cross-linker concentration | Tissue engineering scaffold |

| Stimuli-Responsiveness | pH and Temperature sensitive | Controlled release of encapsulated molecules |

| Biocompatibility | High (based on parent scaffold) | Medical implants and regenerative medicine |

Development of Conceptual Frameworks for Rational Compound Design and Optimization

The design and optimization of benzohydrazide derivatives, including 3-(Cyclopentylmethoxy)benzohydrazide, are increasingly guided by rational, computer-aided approaches. These conceptual frameworks aim to predict the biological activity and physical properties of novel compounds before their synthesis, thereby accelerating the discovery process.

Structure-Activity Relationship (SAR) studies form the cornerstone of rational design. By systematically modifying the structure of a lead compound and evaluating the effects on its activity, researchers can identify key molecular features responsible for its biological effects. For 3-(Cyclopentylmethoxy)benzohydrazide, SAR studies would involve modifying the cyclopentylmethoxy group, the substitution pattern on the benzene (B151609) ring, and the hydrazide moiety to probe their influence on a target biological endpoint.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate the structural properties of a series of compounds with their biological activities. researchgate.net These models use molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to predict the activity of unsynthesized compounds. A hypothetical QSAR study for a series of analogs of 3-(Cyclopentylmethoxy)benzohydrazide might reveal the optimal size and electronics of the substituent at the 3-position for a particular biological target.

Molecular docking is another powerful tool used in the rational design of benzohydrazide derivatives. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For 3-(Cyclopentylmethoxy)benzohydrazide, docking studies could elucidate its binding mode to a hypothetical receptor, providing insights for further structural modifications to enhance binding affinity and selectivity. nih.gov

The following table presents a hypothetical data set from a rational design study aimed at optimizing the binding affinity of 3-(Cyclopentylmethoxy)benzohydrazide analogs to a target protein.

Interactive Data Table: Hypothetical Data from a Rational Design Study of 3-(Cyclopentylmethoxy)benzohydrazide Analogs

| Compound ID | Modification | Predicted Binding Affinity (LogKi) | Experimental Binding Affinity (LogKi) |

| LEAD-001 | 3-(Cyclopentylmethoxy)benzohydrazide | -7.2 | -7.0 |

| ANALOG-A1 | 3-(Cyclohexylmethoxy)benzohydrazide | -7.5 | -7.4 |

| ANALOG-A2 | 3-(Cyclobutylmethoxy)benzohydrazide | -6.8 | -6.9 |

| ANALOG-B1 | 4-(Cyclopentylmethoxy)benzohydrazide | -6.5 | -6.6 |

Identification of Unanswered Questions and Persistent Challenges in the Academic Study of this Compound Class

Despite the extensive research on benzohydrazide derivatives, several unanswered questions and persistent challenges remain in their academic study. These challenges span from synthetic difficulties to a complete understanding of their mechanism of action.

One of the primary challenges is achieving regioselective synthesis . The synthesis of substituted benzohydrazides can often lead to mixtures of isomers, which are difficult to separate and characterize. For 3-(Cyclopentylmethoxy)benzohydrazide, ensuring the exclusive placement of the cyclopentylmethoxy group at the 3-position of the benzene ring requires careful selection of starting materials and reaction conditions.

Another significant challenge lies in understanding the polypharmacology of these compounds. Many benzohydrazide derivatives exhibit a broad range of biological activities, suggesting they may interact with multiple biological targets. While this can be advantageous in some therapeutic contexts, it also complicates the elucidation of their precise mechanism of action and can lead to off-target effects.

The solubility and bioavailability of benzohydrazide derivatives can also be problematic. The often-crystalline nature and hydrogen-bonding capabilities of these compounds can lead to poor solubility in aqueous media, limiting their absorption and distribution in biological systems. The cyclopentylmethoxy group in 3-(Cyclopentylmethoxy)benzohydrazide is likely to increase its lipophilicity, which may improve membrane permeability but could also decrease aqueous solubility.

Furthermore, there is a need for a deeper understanding of the long-term stability and metabolic fate of this class of compounds. Research into how these molecules are metabolized in vivo and the potential for the formation of reactive metabolites is an area that requires further investigation.

Potential for Novel Methodological Advancements in the Synthesis, Characterization, and Theoretical Understanding of 3-(Cyclopentylmethoxy)benzohydrazide and Related Structures

Future research into 3-(Cyclopentylmethoxy)benzohydrazide and related structures will likely benefit from and contribute to novel methodological advancements in chemical sciences.

In synthesis , the development of more efficient and selective methods for the preparation of substituted benzohydrazides is an ongoing area of research. This includes the use of novel catalysts, flow chemistry techniques, and greener reaction conditions to improve yields, reduce waste, and simplify purification procedures. For instance, microwave-assisted synthesis could potentially accelerate the synthesis of 3-(Cyclopentylmethoxy)benzohydrazide.

Advancements in characterization techniques will also play a crucial role. Two-dimensional NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry are becoming increasingly routine for the unambiguous structural elucidation of complex molecules. rsc.org These techniques would be essential for confirming the structure of 3-(Cyclopentylmethoxy)benzohydrazide and for studying its conformational dynamics and intermolecular interactions.

From a theoretical perspective , the increasing power of computational chemistry will enable more accurate predictions of the properties and reactivity of benzohydrazide derivatives. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of these compounds. rsc.org Molecular dynamics simulations can be used to study their behavior in solution and their interactions with biological macromolecules over time.

The table below outlines some potential methodological advancements and their expected impact on the study of 3-(Cyclopentylmethoxy)benzohydrazide.

Interactive Data Table: Potential Methodological Advancements and Their Impact

| Methodology | Area of Advancement | Expected Impact on the Study of 3-(Cyclopentylmethoxy)benzohydrazide |

| Flow Chemistry | Synthesis | Increased reaction efficiency, improved safety, and easier scalability. |

| Cryo-Electron Microscopy | Characterization | Determination of the high-resolution structure of the compound in complex with large biological targets. |

| Machine Learning/AI | Theoretical Understanding | Development of more accurate predictive models for biological activity and ADMET properties. |

| Solid-State NMR | Characterization | Detailed analysis of the structure and dynamics in the solid state, particularly for polymorphic forms. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.